molecular formula C6H14FN B1471337 2-Fluoro-2-methylpentan-1-amine CAS No. 1566506-97-5

2-Fluoro-2-methylpentan-1-amine

Cat. No.: B1471337
CAS No.: 1566506-97-5
M. Wt: 119.18 g/mol
InChI Key: YQULVMFTZPDEPM-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylpentan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This particular compound features a fluorine atom and a methyl group attached to the second carbon of a pentane chain, with an amine group at the first carbon position. The presence of the fluorine atom can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-methylpentan-1-amine can be achieved through various methods. One common approach involves the reductive amination of 2-fluoro-2-methylpentanone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-methylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of nitroso, nitro, or imine derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

2-Fluoro-2-methylpentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-methylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-methylpropan-1-amine
  • 2-Fluoro-2-methylbutan-1-amine
  • 2-Fluoro-2-methylhexan-1-amine

Uniqueness

2-Fluoro-2-methylpentan-1-amine is unique due to its specific structural features, including the position of the fluorine and methyl groups. These features can significantly influence its chemical reactivity and biological activity compared to similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for pharmaceutical and industrial applications .

Properties

IUPAC Name

2-fluoro-2-methylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14FN/c1-3-4-6(2,7)5-8/h3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQULVMFTZPDEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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